molecular formula C7H4BrF3O B133814 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene CAS No. 147992-27-6

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene

Cat. No. B133814
Key on ui cas rn: 147992-27-6
M. Wt: 241 g/mol
InChI Key: DOMDQZCKLBEOTD-UHFFFAOYSA-N
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Patent
US09113629B2

Procedure details

To a 100 mL flask charged with DMF (23 mL) was added sodium 2-chloro-2,2-difluoroacetate (4.79 g, 31.4 mmol), potassium carbonate (2.60 g, 18.85 mmol), 4-bromo-2-fluorophenol (3 g, 15.71 mmol). Water (5.75 mL) was added and the reaction mixture was heated to 100° C. for 3 hours. Upon cooling to room temperature, the reaction mixture was diluted with Et2O (100 mL) and a 2 N NaOH solution (100 mL). The organic layer was removed and dried over anhydrous Na2SO4. Upon filtration the organic solution was concentrated on a rotary evaporator with the water bath at 4° C. to yield the title compound as a clear oil (1 g). NMR (400 MHz, CDCl3) δ 7.35 (dd, J=9.7, 2.3 Hz, 1H), 7.27 (ddd, J=8.7, 2.3, 1.5 Hz, 1H), 7.19-7.04 (m, 1H), 6.53 (t, J=73.0 Hz, 1H); ESIMS m/z 242 ([M+H]+).
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.75 mL
Type
solvent
Reaction Step Four
Name
Quantity
23 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:7])([F:6])C([O-])=O.[Na+].C(=O)([O-])[O-].[K+].[K+].[Br:15][C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[C:18]([F:23])[CH:17]=1.[OH-].[Na+]>CCOCC.O.CN(C=O)C>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([O:22][CH:2]([F:7])[F:6])=[C:18]([F:23])[CH:17]=1 |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
4.79 g
Type
reactant
Smiles
ClC(C(=O)[O-])(F)F.[Na+]
Name
Quantity
2.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)F
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
5.75 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
Upon filtration the organic solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated on a rotary evaporator with the water bath at 4° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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